Semicarbazide hydrochloride

Descripción general

Descripción

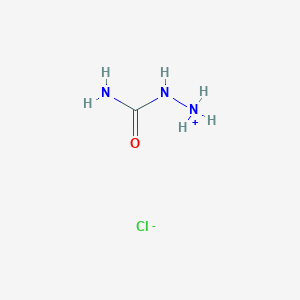

Semicarbazide hydrochloride is a chemical compound with the formula OC(NH2)(N2H3)·HCl. It is a water-soluble white solid and a derivative of urea. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:

OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3

A further reaction with hydrazine can yield carbohydrazide:

OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3

Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon monoxide with hydrazine at superatmospheric pressures and temperatures between 0°C and 200°C in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to yield the desired salt .

Análisis De Reacciones Químicas

Types of Reactions: Semicarbazide hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones via a condensation reaction.

Oxidation Reactions: Semicarbazide can be oxidized under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Condensation Reactions: Common reagents include aldehydes and ketones. The reaction typically occurs under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

Semicarbazones: Formed from the reaction with aldehydes and ketones.

Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Semicarbazide hydrochloride is primarily utilized as a derivatizing agent for carbonyl compounds. The formation of semicarbazones involves the condensation reaction between semicarbazide and aldehydes or ketones, leading to crystalline products with distinct melting points. This property facilitates the purification and identification of reaction products.

Applications in Organic Chemistry

- Synthesis of Semicarbazones: The reaction produces semicarbazones that can be isolated and characterized due to their high melting points.

- Heterocyclic Compounds: It is also employed in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role in the detection and quantification of carbonyl compounds through thin-layer chromatography (TLC). It reacts with α-keto acids to form colored derivatives that can be visualized under ultraviolet light.

Case Study: TLC Applications

- A study demonstrated the effectiveness of semicarbazide in staining α-keto acids on TLC plates, enhancing detection sensitivity .

Biochemical Applications

This compound has been identified as an important compound in several biochemical applications:

- Urease Inhibition: It serves as a substrate for urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This property is exploited in studies related to nitrogen metabolism.

- MAO Inhibition: As an MAO inhibitor, this compound can modulate neurotransmitter levels, making it relevant in neuropharmacological research .

Medicinal Chemistry

Research indicates that semicarbazide derivatives exhibit antiviral, anti-infective, and antineoplastic activities. These properties are attributed to their ability to bind metal ions such as copper and iron within biological systems.

Applications in Drug Development

- Semicarbazides have been used in the synthesis of nitrofuran antibacterials like furazolidone and nitrofurantoin, highlighting their significance in pharmaceutical formulations .

Environmental Applications

Recent studies have explored the use of this compound in environmental science, particularly for detecting contaminants such as melamine in food products. Its ability to form stable derivatives with specific contaminants makes it a useful tool for monitoring food safety .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Derivatizing agent for carbonyl compounds | Forms semicarbazones |

| Analytical Chemistry | Detection of α-keto acids via TLC | Enhances visualization under UV light |

| Biochemical Research | Urease substrate; MAO inhibitor | Important for nitrogen metabolism studies |

| Medicinal Chemistry | Synthesis of antibacterials | Includes drugs like furazolidone |

| Environmental Monitoring | Detection of melamine | Useful for food safety assessments |

Mecanismo De Acción

The mechanism of action of semicarbazide hydrochloride involves its binding to specific molecular targets:

RNA and DNA Binding: It binds to cytosine residues in RNA and deoxycytosine residues in DNA, affecting nucleic acid function.

Metal Ion Binding: Semicarbazide products, such as semicarbazones, exhibit antiviral, antiinfective, and antineoplastic activities through binding to copper or iron in cells.

Comparación Con Compuestos Similares

Semicarbazide hydrochloride can be compared with other similar compounds such as thiosemicarbazide and carbohydrazide:

Thiosemicarbazide: Similar to semicarbazide, but contains a sulfur atom.

Carbohydrazide: Formed from the further reaction of semicarbazide with hydrazine.

Uniqueness: this compound is unique due to its versatility in forming semicarbazones, which are valuable in various chemical and biological applications. Its ability to bind to nucleic acids and metal ions also distinguishes it from other similar compounds .

Propiedades

Número CAS |

563-41-7 |

|---|---|

Fórmula molecular |

CH6ClN3O |

Peso molecular |

111.53 g/mol |

Nombre IUPAC |

aminourea;hydron;chloride |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |

Clave InChI |

XHQYBDSXTDXSHY-UHFFFAOYSA-N |

SMILES |

C(=O)(N)NN.Cl |

SMILES isomérico |

C(=O)(N)N[NH3+].[Cl-] |

SMILES canónico |

[H+].C(=O)(N)NN.[Cl-] |

Punto de ebullición |

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |

Color/Form |

Prisms from dilute alcohol White crystals |

melting_point |

342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |

Key on ui other cas no. |

563-41-7 |

Descripción física |

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Números CAS relacionados |

57-56-7 (Parent) |

Solubilidad |

Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |

Sinónimos |

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |

Presión de vapor |

0.13 mm Hg at 25 °C /Estimated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.